

DGAT-1 vs DGAT-2 isozyme function and specificity

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An In-Depth Technical Guide to the Function and Specificity of DGAT-1 and DGAT-2 Isozymes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a critical enzyme that catalyzes the final and only committed step in the biosynthesis of triacylglycerols (TGs), the primary form of energy storage in eukaryotes.[1][2] In mammals, two distinct and evolutionarily unrelated isozymes, DGAT-1 and DGAT-2, perform this function.[1][3][4][5] Despite catalyzing the same reaction, they possess unique structural characteristics, biochemical properties, and physiological roles. DGAT-1 is a member of the membrane-bound O-acyltransferase (MBOAT) family, while DGAT-2 belongs to a separate gene family.[6][7] These differences lead to non-redundant functions in lipid metabolism, with DGAT-1 being crucial for dietary fat absorption and protection against lipotoxicity, and DGAT-2 playing a dominant role in storing TGs derived from de novo fatty acid synthesis.[3][8] Understanding the distinct functions and specificities of these isozymes is paramount for developing targeted therapeutic strategies for metabolic diseases such as obesity, diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).[1][9][10]

Molecular and Structural Distinctions

DGAT-1 and DGAT-2 share no sequence homology, pointing to their convergent evolution.[3][6] Their structural differences are fundamental to their distinct functions.

- **DGAT-1:** Belongs to the MBOAT (membrane-bound O-acyltransferase) family.^[11] The human DGAT-1 gene is located on chromosome 8q24.3 and encodes a protein of approximately 500 amino acids with up to 10 predicted transmembrane domains.^[7] Structural analysis by cryo-electron microscopy reveals that human DGAT-1 forms a homodimer.^[11] Its active site is located within a large cavity inside the membrane, which opens laterally to the lipid bilayer, allowing access for lipid substrates like diacylglycerol (DAG).^[11] Topological studies suggest DGAT-1 may have a dual topology, with the active site potentially facing either the cytoplasm or the ER lumen.^[6]
- **DGAT-2:** Is the founding member of a distinct gene family. The DGAT-2 protein is less hydrophobic than DGAT-1 and is predicted to have only one or two membrane-spanning domains, with its catalytic domain oriented toward the cytoplasm.^{[1][3][5]} This cytosolic orientation is thought to facilitate the channeling of newly synthesized TGs to cytosolic lipid droplets for storage.^[12] A highly conserved "His-Pro-His-Gly" motif is believed to be part of the active site.^[12]

Biochemical Properties and Substrate Specificity

The enzymatic characteristics of DGAT-1 and DGAT-2 differ significantly in terms of substrate affinity and selectivity. These differences suggest that DGAT-1 is more active when substrate concentrations are high (e.g., during dietary fat intake), while DGAT-2 is more efficient at lower substrate concentrations typical of de novo synthesis.^{[1][3][5]}

Quantitative Biochemical Data

Feature	DGAT-1	DGAT-2
Gene Family	Membrane-Bound O-Acyltransferase (MBOAT)[3][11]	DGAT-2 Family[1][7]
Sequence Homology	No homology with DGAT-2[6]	No homology with DGAT-1[6]
Active Site Orientation	Dual topology, potentially facing cytosol or ER lumen[6]	Cytosolic[6][12]
Substrate Affinity (Km)	Higher Km; more active at high substrate concentrations[1][3]	Lower Km; more active at low substrate concentrations[1][3]
Acyl-CoA Preference	Prefers monounsaturated acyl-CoAs (e.g., oleoyl-CoA) over saturated ones[1][11]	Less preference between saturated and unsaturated acyl-CoAs[1]. May prefer shorter-chain fatty acids[13].
Acyl-Acceptor Specificity	Broad: diacylglycerol, monoacylglycerol, retinol, long-chain alcohols[1][3][5][9][11]	Narrow: Highly specific for diacylglycerol[3][5][9]

Substrate Selectivity Details

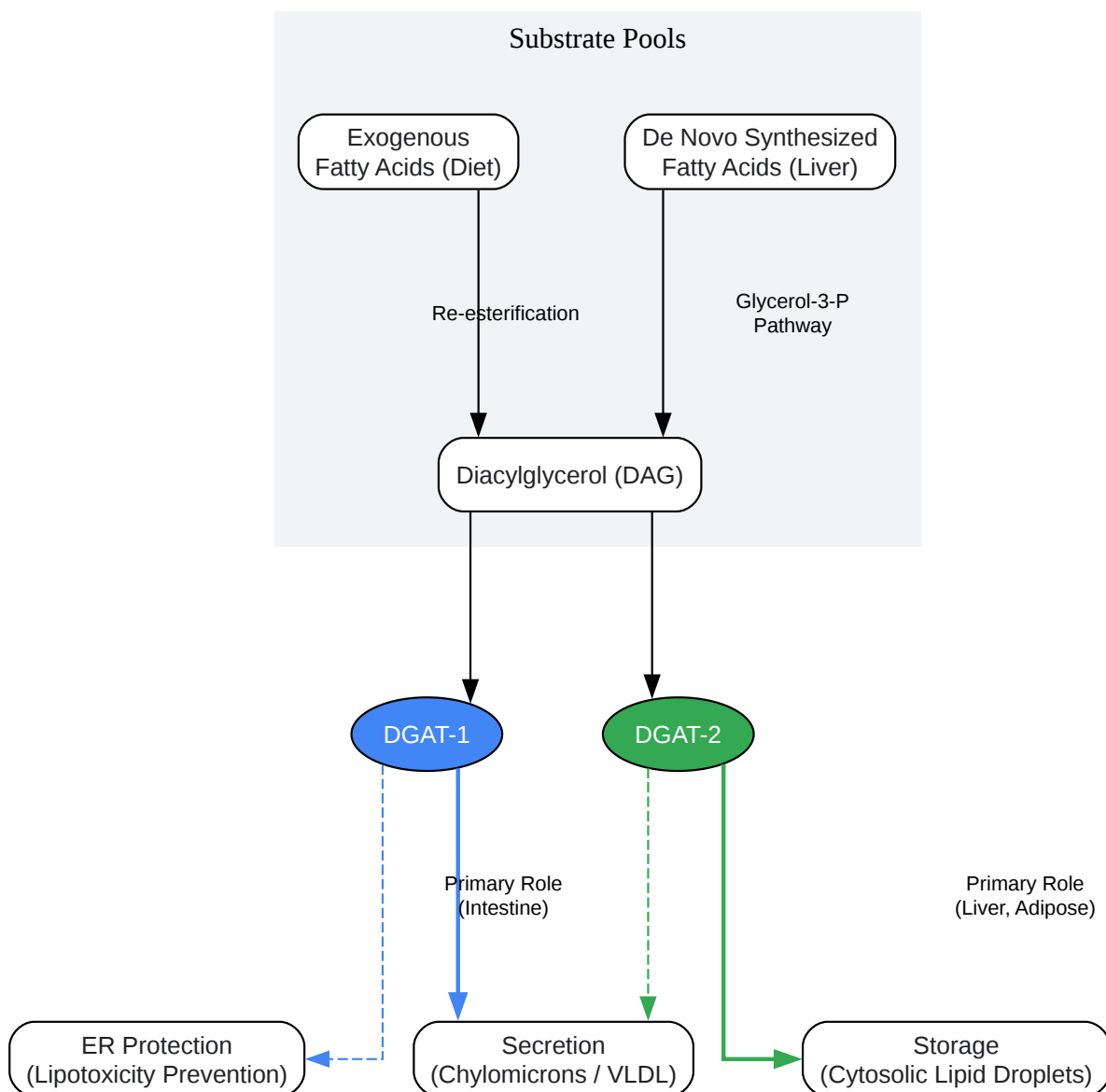
DGAT-1 exhibits broad substrate specificity. It can efficiently esterify diacylglycerol to form TG, but it also functions as a potent acyl-CoA:retinol acyltransferase (ARAT), synthesizing retinyl esters.[1] Furthermore, it can acylate long-chain alcohols to produce wax esters.[3][5] In competition assays, DGAT-1 shows a preference for the monounsaturated substrate oleoyl-CoA (18:1) compared to the saturated palmitoyl-CoA (16:0).[1]

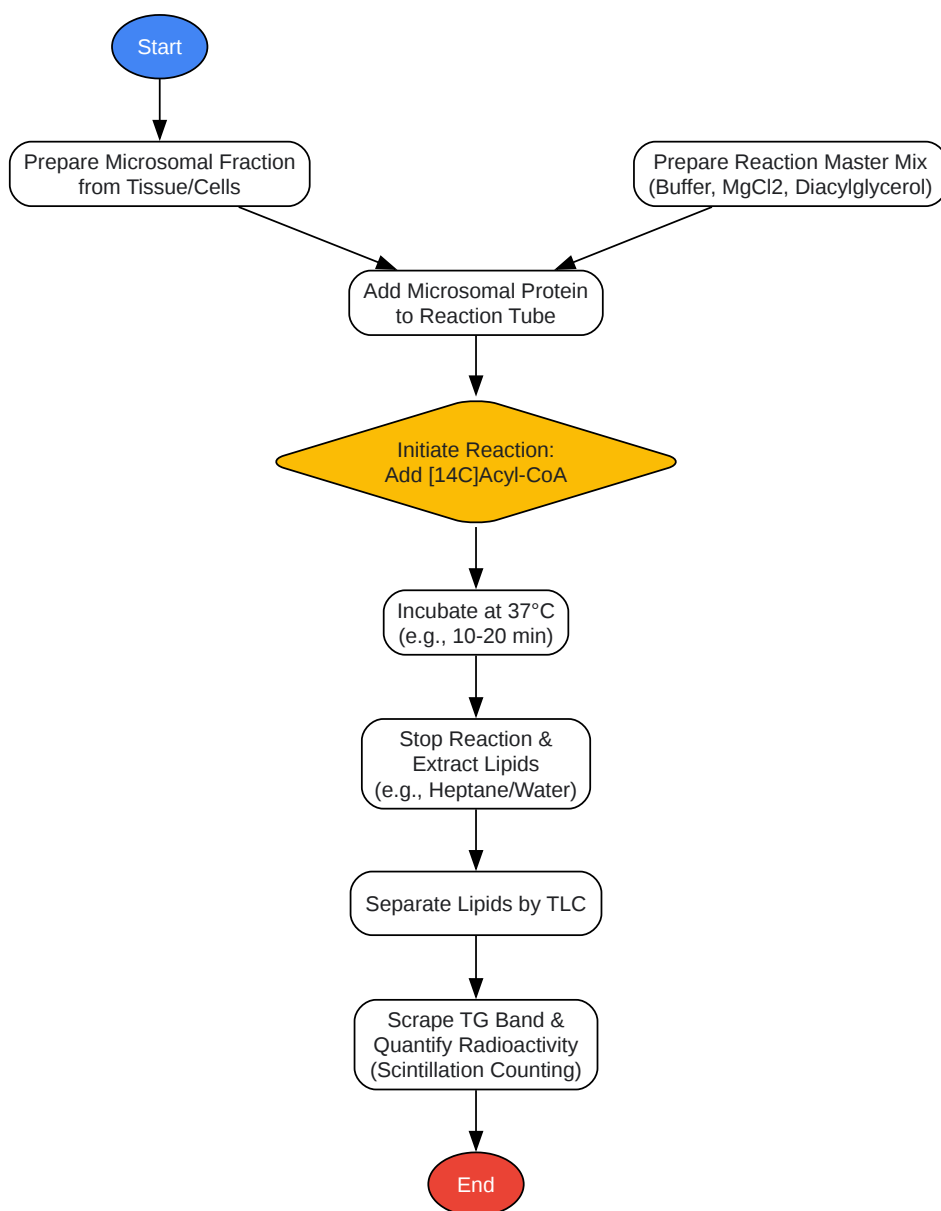
DGAT-2 is largely specific to the synthesis of TGs from diacylglycerol and fatty acyl-CoA.[3][9] Unlike DGAT-1, it does not show a strong preference between oleoyl-CoA and palmitoyl-CoA in competition assays.[1] Some evidence suggests DGAT-2 may preferentially utilize substrates from de novo lipogenesis.[13] For example, DGAT2 from the protist *Thraustochytrium aureum* displayed broad specificity for C16 and C18 saturated and unsaturated fatty acyl-CoA substrates.[14]

Cellular Function and Localization

While both enzymes are primarily located in the endoplasmic reticulum (ER), where TG synthesis occurs, their precise sub-organellar localization and functional roles in lipid partitioning are distinct.[\[1\]](#)[\[6\]](#)

- **Subcellular Localization:** Both DGAT-1 and DGAT-2 are integral membrane proteins found in the ER.[\[1\]](#)[\[6\]](#)[\[12\]](#) However, DGAT-2 has also been identified on mitochondria-associated membranes (MAMs) and on the surface of cytoplasmic lipid droplets (CLDs), suggesting a role in channeling TGs directly to these compartments.[\[6\]](#)[\[12\]](#) Studies in tobacco cells have shown that DGAT-1 and DGAT-2 can be enriched in distinct subdomains of the ER.[\[15\]](#)
- **Functional Partitioning of Triacylglycerols:** A key functional distinction lies in how they partition newly synthesized TGs.
 - DGAT-1 is thought to synthesize TGs destined for secretion, such as in the formation of chylomicrons in the intestine for dietary fat absorption.[\[6\]](#)[\[8\]](#) It also plays a crucial role in protecting cells from the lipotoxic effects of high fatty acid concentrations by esterifying them into TGs for storage.[\[3\]](#)[\[4\]](#)
 - DGAT-2 is believed to channel TGs primarily towards storage in cytosolic lipid droplets.[\[8\]](#) In the liver, it is the dominant enzyme for incorporating endogenously synthesized fatty acids into TGs.[\[16\]](#) Overexpression of DGAT-2 tends to result in the formation of large, intracellular lipid droplets.[\[7\]](#)





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References

- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application [mdpi.com]
- 11. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. DGAT2 | Abcam [abcam.co.jp]
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